N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonamide group, a chlorinated aniline moiety, and a trimethyl-substituted benzene ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chloroaniline with sulfonyl chloride to form 2-chloroanilino sulfonyl chloride.
Coupling Reaction: The intermediate product is then reacted with 4-aminophenyl-2,4,6-trimethylbenzenesulfonamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Bulk Reactors: Utilizing large-scale reactors to handle the initial formation of the sulfonamide group.
Purification: Employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-bromoanilino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide
- N-{4-[(2-fluoroanilino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The trimethyl-substituted benzene ring also contributes to its distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN2O4S2 |
---|---|
Molecular Weight |
465 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-14-12-15(2)21(16(3)13-14)30(27,28)23-17-8-10-18(11-9-17)29(25,26)24-20-7-5-4-6-19(20)22/h4-13,23-24H,1-3H3 |
InChI Key |
ALENYTRTZNRUCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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